molecular formula C18H21NO3S B270597 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

Katalognummer B270597
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: UUZOLGWDZDCSLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as protein kinase inhibitors and has shown promising results in the treatment of various types of cancers.

Wirkmechanismus

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide works by inhibiting the activity of certain protein kinases, including Bruton's tyrosine kinase (BTK), which is a key player in the development and progression of various types of cancers. By inhibiting BTK, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to selectively target cancer cells, while leaving healthy cells relatively unharmed. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to have a favorable safety profile, with relatively few side effects reported in clinical trials. However, one of the limitations of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in some cases.

Zukünftige Richtungen

There are several potential future directions for the research and development of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide. One area of interest is the use of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new and more potent protein kinase inhibitors, which may have even greater efficacy against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide and its potential for use in other disease states beyond cancer.
In conclusion, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is a promising compound with significant potential for the treatment of various types of cancers. Its selectivity for cancer cells, favorable safety profile, and ability to inhibit key signaling pathways make it a promising candidate for further research and development. With continued research, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide may one day become an important tool in the fight against cancer.

Synthesemethoden

The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide involves a multistep process that begins with the preparation of the starting material. The starting material, 3,4-dimethoxybenzaldehyde, is then subjected to a series of reactions, including a Grignard reaction, to obtain the final product. The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of certain protein kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been found to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors.

Eigenschaften

Produktname

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

Molekularformel

C18H21NO3S

Molekulargewicht

331.4 g/mol

IUPAC-Name

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C18H21NO3S/c1-21-15-8-7-12(9-16(15)22-2)18(20)19-10-13-11-23-17-6-4-3-5-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,19,20)

InChI-Schlüssel

UUZOLGWDZDCSLS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.